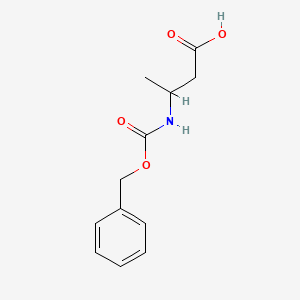

3-(((Benzyloxy)carbonyl)amino)butanoic acid

Description

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWJKPFAIAWVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307860 | |

| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51440-81-4 | |

| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-DL-beta -Homoalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in medicinal chemistry and peptide synthesis. The document details a common and efficient synthetic protocol, presents key quantitative data, and illustrates the synthetic workflow and relevant biological context through diagrams.

Introduction

This compound, also known as N-Cbz-3-aminobutanoic acid, is a protected form of 3-aminobutanoic acid (β-homoalanine). The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry, enabling the stepwise and controlled formation of peptide bonds by temporarily masking the nucleophilicity of the amino group.[1] The Cbz group is renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This protected amino acid serves as a crucial intermediate in the synthesis of peptidomimetics, modified peptides, and other pharmacologically active molecules.

Synthetic Route

The most common and straightforward synthesis of this compound involves the N-protection of 3-aminobutanoic acid using benzyl chloroformate under basic conditions. This reaction, a type of Schotten-Baumann reaction, proceeds with high efficiency and is scalable.

Reaction Scheme

The overall reaction is as follows:

-

Starting Material: 3-Aminobutanoic acid

-

Protecting Agent: Benzyl chloroformate (Cbz-Cl)

-

Product: this compound

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference(s) |

| Yield | Typically >90% | [2] |

| Melting Point | 104-106 °C | |

| Purity | 97% | |

| Molecular Formula | C12H15NO4 | |

| Molecular Weight | 237.26 g/mol |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

3-Aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

-

Diethyl ether

-

Ethyl acetate or Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

Procedure:

-

Dissolution of Starting Material: In a flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve 1.0 equivalent of 3-aminobutanoic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[1]

-

Addition of Protecting Agent: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

-

Work-up:

-

Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound as a white solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Context: β-Alanine Biosynthesis

3-Aminobutanoic acid is a derivative of β-alanine. The biosynthesis of β-alanine is a fundamental process in many organisms. One of the primary pathways in bacteria for β-alanine synthesis is the decarboxylation of L-aspartate.

Caption: Biosynthesis of β-alanine from L-aspartate in bacteria.

References

An In-depth Technical Guide to the Physicochemical Properties of Cbz-3-aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-3-aminobutanoic acid (Cbz-3-aminobutanoic acid) is a protected form of the β-amino acid, 3-aminobutanoic acid. The attachment of the carbobenzoxy (Cbz or Z) group to the amino group makes it a valuable building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. Understanding its physicochemical properties is crucial for its effective application in laboratory and industrial settings, influencing aspects such as reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physicochemical characteristics of Cbz-3-aminobutanoic acid, detailed experimental protocols for their determination, and a visualization of its application in a common synthetic workflow.

Physicochemical Properties

Data Summary

| Property | Value (Cbz-β-alanine as proxy) | Value (3-Aminobutanoic Acid) | Notes and Considerations for Cbz-3-aminobutanoic acid |

| Molecular Formula | C11H13NO4 | C4H9NO2 | C12H15NO4 |

| Molecular Weight | 223.22 g/mol [1] | 103.12 g/mol | 237.25 g/mol |

| Melting Point (°C) | 104.0 - 107.0[2][3] | 189 (decomposes) | The Cbz group significantly lowers the melting point compared to the free amino acid. The value for Cbz-3-aminobutanoic acid is expected to be in a similar range to Cbz-β-alanine. |

| Solubility | Soluble in Methanol[2][3] | Soluble in water. | The Cbz group increases lipophilicity, leading to solubility in organic solvents and reduced solubility in water compared to the parent amino acid. |

| pKa (Carboxylic Acid) | Not experimentally determined | ~4.03 (Predicted) | The pKa of the carboxylic acid is expected to be in the typical range for N-protected amino acids, around 3-4. |

| logP | Not experimentally determined | -1.5 (Predicted) | The Cbz group will significantly increase the logP value, indicating greater lipophilicity. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Cbz-3-aminobutanoic acid are outlined below. These are generalized protocols that can be adapted for this specific compound.

Synthesis of Cbz-3-aminobutanoic acid

This protocol is adapted from the standard Schotten-Baumann reaction for the N-protection of amino acids.[4]

Materials:

-

3-Aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked flask, dissolve 3-aminobutanoic acid in a 2N NaOH solution and cool the mixture to 0°C in an ice bath.[5]

-

While vigorously stirring, slowly and simultaneously add benzyl chloroformate and a 2N NaOH solution, ensuring the internal temperature remains below 5°C.[5]

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.[5]

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[5]

-

Separate the aqueous layer and acidify it to a pH of 1 with 2N HCl.[5]

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).[5]

-

Combine the organic extracts and wash them with water (3x).[5]

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield Cbz-3-aminobutanoic acid, which may crystallize upon standing.[5]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the synthesized Cbz-3-aminobutanoic acid is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting point range.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Procedure:

-

Place a small, accurately weighed amount of Cbz-3-aminobutanoic acid (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane).

-

Agitate the tubes and observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, the solubility is lower than the tested concentration.

Determination of pKa (Potentiometric Titration)

The pKa of the carboxylic acid group can be determined by potentiometric titration.

Procedure:

-

Accurately weigh a sample of Cbz-3-aminobutanoic acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/methanol).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between octanol and water can be determined using the shake-flask method.

Procedure:

-

Prepare a saturated solution of Cbz-3-aminobutanoic acid in a biphasic system of n-octanol and water.

-

Equilibrate the system by shaking it for a prolonged period to ensure the compound has partitioned between the two phases.

-

Separate the n-octanol and water layers by centrifugation.

-

Determine the concentration of Cbz-3-aminobutanoic acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Workflow for the Use of Cbz-3-aminobutanoic Acid in Peptide Synthesis

The primary application of Cbz-3-aminobutanoic acid is as a protected building block in peptide synthesis. The Cbz group prevents the amine from reacting during the activation of the carboxylic acid and its subsequent coupling with another amino acid.[4]

Caption: A generalized workflow for the application of Cbz-3-aminobutanoic acid in dipeptide synthesis.

Conclusion

Cbz-3-aminobutanoic acid is a key synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. The carbobenzoxy protecting group imparts lipophilicity and allows for controlled reactions in peptide synthesis and other organic transformations. The experimental protocols provided in this guide offer a framework for the characterization of this and similar molecules, which is essential for optimizing synthetic routes and developing new applications in research and drug development.

References

- 1. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Carbobenzoxy-beta-alanine | 2304-94-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. N-Carbobenzoxy-beta-alanine | 2304-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

Technical Guide: (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid (CAS No. 83509-88-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a synthesis protocol, and explores its applications, particularly as a precursor for β-lactam antibiotics and in peptide synthesis. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

(S)-3-(((benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-β-homoalanine, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83509-88-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis

General Synthetic Workflow

The synthesis of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid can be envisioned through the protection of the amino group of (S)-3-aminobutanoic acid.

References

Structure Elucidation of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry and protected amino group make it a valuable intermediate for the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. It details the expected outcomes from key spectroscopic and crystallographic techniques and furnishes standardized protocols for these analyses.

Compound Identification and Properties

(R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, also known as (R)-3-(Cbz-amino)butanoic acid, incorporates a butanoic acid backbone with an amine at the C-3 position, which is protected by a benzyloxycarbonyl (Cbz) group.[1] The "(R)" designation specifies the stereochemistry at the chiral center (C-3).

| Property | Value | Reference |

| IUPAC Name | (3R)-3-(phenylmethoxycarbonylamino)butanoic acid | [3] |

| CAS Number | 67843-72-5 | [4][5] |

| Molecular Formula | C12H15NO4 | [4][5][6] |

| Molecular Weight | 237.26 g/mol | [4][5][6] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 | [4] |

| Structure |  |

General Synthesis and Analytical Workflow

The elucidation of the structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is a multi-step process that begins with synthesis and is followed by a battery of analytical techniques to confirm its identity, purity, and stereochemistry.

A common synthetic route involves the protection of the amino group of (R)-3-aminobutanoic acid using benzyl chloroformate in the presence of a base. The resulting product is then purified and subjected to rigorous analysis.

Following purification, a systematic analytical approach is essential for unambiguous structure confirmation.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | H -O-C=O | The carboxylic acid proton is highly deshielded and often appears as a broad signal.[7] |

| 7.30-7.40 | Multiplet | 5H | Phenyl-H | Protons on the aromatic ring of the benzyl group. |

| ~5.12 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons adjacent to the carbamate oxygen. |

| ~5.0 | Broad Doublet | 1H | N-H | Amide proton of the carbamate, coupling to the adjacent C-3 proton. |

| ~4.15 | Multiplet | 1H | CH (NHCbz) | The proton at the C-3 chiral center, deshielded by the adjacent nitrogen. |

| ~2.55 | Multiplet | 2H | CH₂ -COOH | Methylene protons adjacent to the carboxylic acid group. |

| ~1.25 | Doublet | 3H | CH₃ -CH | Methyl protons coupled to the C-3 proton. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~176 | C =O (acid) | Carbonyl carbon of the carboxylic acid, typically in the 160-180 ppm range.[7] |

| ~156 | C =O (carbamate) | Carbonyl carbon of the Cbz protecting group. |

| ~136 | Phenyl C (quat.) | Quaternary carbon of the phenyl ring attached to the benzylic CH₂. |

| ~128.5 | Phenyl C H | Aromatic carbons of the benzyl group. |

| ~128.1 | Phenyl C H | Aromatic carbons of the benzyl group. |

| ~127.9 | Phenyl C H | Aromatic carbons of the benzyl group. |

| ~67 | Ph-C H₂-O | Benzylic carbon of the Cbz group. |

| ~48 | C H(NHCbz) | C-3 chiral center carbon. |

| ~41 | C H₂-COOH | C-2 methylene carbon. |

| ~20 | C H₃-CH | C-4 methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse width and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[8]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse width with a relaxation delay of 2-5 seconds is typical. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8]

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to strong intermolecular hydrogen bonding.[9][10] |

| ~3330 | N-H stretch | Carbamate | Typical for N-H stretching in secondary amides/carbamates. |

| 3100-3000 | C-H stretch (sp²) | Aromatic Ring | Characteristic C-H stretches for the phenyl group. |

| 2980-2850 | C-H stretch (sp³) | Alkyl Chain | C-H stretches from the butanoic acid backbone. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the carboxylic acid carbonyl.[7][10] |

| ~1690 | C=O stretch | Carbamate | The amide I band of the Cbz protecting group. |

| ~1530 | N-H bend | Carbamate | The amide II band, involving N-H bending and C-N stretching. |

| 1320-1210 | C-O stretch | Carboxylic Acid / Carbamate | Stretching vibrations of the C-O single bonds.[10] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Data Acquisition: Place the sample in the beam path of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Value | Ion | Rationale |

|---|---|---|

| 238.1074 | [M+H]⁺ | Calculated exact mass for C₁₂H₁₆NO₄⁺. |

| 260.0893 | [M+Na]⁺ | Calculated exact mass for C₁₂H₁₅NO₄Na⁺. |

| 194.1176 | [M-CO₂ + H]⁺ | Loss of carbon dioxide from the carboxylic acid group. |

| 108.0597 | [C₇H₈O]⁺ | Fragment corresponding to the benzyl alcohol cation. |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

-

Ionization: Use positive ion mode electrospray ionization to generate protonated molecules ([M+H]⁺) and other adducts.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.[8]

X-ray Crystallography

Crystallographic Data for Racemic 3-{[(Benzyloxy)carbonyl]amino}butanoic acid[6]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.1413 (7) |

| b (Å) | 4.9589 (4) |

| c (Å) | 11.0879 (6) |

| β (°) | 103.075 (6) |

| Volume (ų) | 1239.41 (13) |

| Z | 4 |

| Key Finding | In the crystal, inversion dimers are formed through O-H···O hydrogen bonds between carboxylic acid groups of opposing enantiomers. These dimers are further linked by N-H···O hydrogen bonds, forming tapes along the b-axis.[6] |

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Cool the crystal (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα) and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an initial model of the structure. Refine this model against the experimental data to obtain the final structure, including atomic positions, bond lengths, and angles. For a chiral compound, the absolute configuration can be determined using anomalous dispersion effects (e.g., Flack parameter).

Role as a Chiral Building Block

The confirmed structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid validates its use as a high-quality intermediate in multi-step syntheses. Its defined stereocenter is carried forward into the final target molecule, which is critical in drug development where enantiomers can have vastly different biological activities.

Conclusion

The structural elucidation of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is achieved through a synergistic combination of analytical techniques. NMR spectroscopy establishes the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides unequivocal proof of the three-dimensional structure and absolute stereochemistry. The rigorous application of these methods is essential to ensure the quality and identity of this important chiral building block for research and development.

References

- 1. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]

- 2. biosynce.com [biosynce.com]

- 3. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]

- 5. (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid [oakwoodchemical.com]

- 6. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

The Biological Profile of N-Cbz-β-Aminobutanoic Acid: A Synthetic Intermediate with a Bioactive Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cbz-β-aminobutanoic acid is a chemically protected form of β-aminobutanoic acid, a molecule with diverse and significant biological activities across different kingdoms of life. While N-Cbz-β-aminobutanoic acid itself is primarily utilized as a building block in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules, its core structure, β-aminobutanoic acid, is a known signaling molecule in both plants and animals. This guide provides a comprehensive overview of the known biological activities of the parent compound, β-aminobutanoic acid, and discusses the anticipated impact of the N-terminal carbobenzyloxy (Cbz) protecting group on its biological profile. The document details relevant signaling pathways, experimental methodologies, and summarizes the biological effects, providing a crucial resource for researchers employing this reagent in their synthetic and drug discovery endeavors.

Introduction: The Dichotomy of a Synthetic Reagent and a Bioactive Scaffold

N-Cbz-β-aminobutanoic acid belongs to a class of compounds that are indispensable in modern medicinal chemistry. The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, is a classic amine protecting group that facilitates the controlled synthesis of peptides and other amine-containing molecules. Its primary function is to render the highly reactive amino group inert during subsequent chemical transformations.

However, the core of this molecule, β-aminobutanoic acid (also known as β-aminobutyric acid or BABA), is a non-proteinogenic amino acid with a fascinating and expanding repertoire of biological functions. It is a naturally occurring molecule that plays significant roles in plant immunity, metabolic regulation in mammals, and neurotransmission.

This technical guide will therefore address two key aspects:

-

The established biological activities of the parent molecule, β-aminobutanoic acid.

-

The influence of the N-Cbz protecting group on the physicochemical and biological properties of the parent molecule.

Biological Activity of the Unprotected Core: β-Aminobutanoic Acid

β-Aminobutanoic acid is a signaling molecule with a broad spectrum of activities. Its effects are observed in both plant and animal systems.

In Plant Biology: A Potent Inducer of Immunity and Stress Resistance

In the plant kingdom, β-aminobutanoic acid is a well-documented priming agent that enhances innate immunity against a wide range of pathogens, including fungi, bacteria, and viruses. It is also known to confer tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.[1]

Mechanism of Action: BABA does not possess direct antimicrobial properties. Instead, it primes the plant's defense mechanisms, leading to a more rapid and robust response upon pathogen attack or exposure to stress. This priming effect is associated with the potentiation of various defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the accumulation of pathogenesis-related (PR) proteins.

In Mammalian Systems: A Metabolic and Neuromodulatory Agent

In mammals, β-aminobutanoic acid and its isomer, β-aminoisobutyric acid (BAIBA), are emerging as important metabolic regulators and signaling molecules.[2][3][4]

-

Metabolic Regulation: BAIBA, a catabolite of valine and thymine, is secreted by skeletal muscle during exercise and is involved in the regulation of lipid and glucose metabolism.[2][4] It has been shown to induce the "browning" of white adipose tissue, which increases fatty acid oxidation and improves insulin sensitivity.[3]

-

Neurotransmission: As an isomer of the principal inhibitory neurotransmitter γ-aminobutanoic acid (GABA), β-aminobutanoic acid can interact with the GABAergic system.[5] The GABA signaling pathway is crucial for regulating neuronal excitability throughout the central nervous system.[6][7][8] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.[8]

Data Presentation: Biological Activities of β-Aminobutanoic Acid

| Biological Activity | Model System | Key Findings | Reference(s) |

| Plant Immunity | Various plant species (e.g., Arabidopsis thaliana, tobacco) | Induces resistance to a broad spectrum of pathogens. Primes plant defense responses. | [1] |

| Abiotic Stress Tolerance | Various plant species | Enhances tolerance to drought, salinity, and temperature stress. | [1] |

| Metabolic Regulation | Murine models, human studies | Induces browning of white adipose tissue, increases fatty acid oxidation, improves insulin sensitivity. | [2][3][4] |

| Neurotransmission | In vitro and in vivo neurological models | Acts as an analogue of GABA, potentially modulating GABA receptor activity. | [5] |

The N-Cbz Group: A Modifier of Biological Potential

The presence of the N-terminal Cbz group dramatically alters the properties of β-aminobutanoic acid.

-

Chemical Reactivity: The primary amine is converted to a carbamate, rendering it non-nucleophilic and non-basic under most physiological conditions.

-

Physicochemical Properties: The Cbz group is a large, lipophilic moiety. Its introduction increases the overall lipophilicity of the molecule, which can affect its solubility, membrane permeability, and distribution in biological systems.

-

Biological Interactions: The modification of the amino group is expected to abolish or significantly reduce the affinity of the molecule for biological targets that recognize the free amine of β-aminobutanoic acid, such as specific receptors or transporters. Therefore, N-Cbz-β-aminobutanoic acid is unlikely to exhibit the same biological activities as its unprotected counterpart.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of β-aminobutanoic acid can be adapted from the literature. Below is a representative protocol for evaluating the effect of a test compound on GABA receptor signaling.

Protocol: In Vitro GABA Receptor Binding Assay

Objective: To determine the ability of a test compound to displace a radiolabeled ligand from GABA receptors in a synaptic membrane preparation.

Materials:

-

Synaptic membrane preparation from rat brain cortex.

-

Radioligand (e.g., [³H]GABA or [³H]muscimol).

-

Test compound (e.g., β-aminobutanoic acid).

-

Unlabeled GABA (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microcentrifuge tube, add the synaptic membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and either the test compound, assay buffer (for total binding), or excess unlabeled GABA (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Signaling Pathway: The GABAergic Synapse

Caption: The GABAergic signaling pathway.

Experimental Workflow: Use of N-Cbz-β-Aminobutanoic Acid in Synthesis

Caption: Synthetic workflow utilizing N-Cbz-β-aminobutanoic acid.

Conclusion

N-Cbz-β-aminobutanoic acid is a valuable synthetic tool that enables the incorporation of the β-aminobutanoic acid scaffold into more complex molecular architectures. While the N-Cbz protected form is unlikely to be biologically active in the same manner as its parent compound, the underlying β-aminobutanoic acid core possesses a rich and diverse pharmacology. Researchers and drug development professionals should be aware of this dual nature. The Cbz group serves its purpose as a temporary shield, which upon removal, unmasks a biologically relevant moiety. Understanding the biological context of the core structure is therefore paramount for the rational design of novel therapeutics and chemical probes based on this versatile building block. Future research could explore the potential of N-Cbz-β-aminobutanoic acid and its derivatives as prodrugs, where the Cbz group is metabolically cleaved in vivo to release the active β-aminobutanoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

Unveiling the Solid-State Architecture of a Chiral Building Block: A Technical Guide to the Crystal Structure of 3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its solid-state conformation, crystallographic parameters, and the experimental procedures for its characterization.

Core Crystallographic Data

The three-dimensional arrangement of atoms in this compound has been elucidated by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 23.1413 (7) Å |

| b | 4.9589 (4) Å |

| c | 11.0879 (6) Å |

| α | 90° |

| β | 103.075 (6)° |

| γ | 90° |

| Volume | 1239.41 (13) ų |

| Z | 4 |

| Temperature | 297 K |

| Radiation | Cu Kα |

| Absorption Coeff. (μ) | 0.8 mm⁻¹ |

Table 1: Crystallographic data for this compound.[1]

The molecular structure reveals a stretched trans conformation of the butyric acid backbone.[1] In the crystal lattice, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[1] These dimers are further interconnected by N—H⋯O hydrogen bonds, creating a tape-like structure along the b-axis.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 3-aminobutanoic acid with a benzyloxycarbonyl (Cbz) group. A general procedure is as follows:

-

Dissolution: 3-aminobutanoic acid is dissolved in a suitable aqueous alkaline solution, such as aqueous sodium hydroxide or sodium carbonate, and cooled in an ice bath.

-

Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH in the alkaline range (typically pH 8-10) by the concurrent addition of a base.

-

Reaction: The reaction mixture is stirred vigorously at a low temperature (0-5 °C) for several hours, followed by stirring at room temperature to ensure complete reaction.

-

Work-up: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other impurities.

-

Acidification: The aqueous layer is then acidified to a low pH (typically pH 2) with a strong acid, such as hydrochloric acid, which leads to the precipitation of the N-Cbz protected amino acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through vapor diffusion.[1] A typical procedure involves:

-

Solution Preparation: The synthesized this compound is dissolved in a suitable solvent, such as ethanol.

-

Vapor Diffusion Setup: The solution is placed in a small vial, which is then placed inside a larger, sealed container containing a precipitant solvent in which the compound is less soluble, such as chloroform.

-

Crystal Growth: The precipitant vapor slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting the slow growth of single crystals over several days at a constant temperature (e.g., 297 K).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide provides essential technical information on the crystal structure and synthesis of this compound, which is crucial for its application in the rational design of novel molecules in medicinal chemistry and materials science.

References

Spectroscopic Profile of 3-(((benzyloxy)carbonyl)amino)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in synthetic organic chemistry and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, details the experimental protocols for acquiring such data, and presents a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.35 | Multiplet | 5H | Phenyl-H |

| ~5.10 | Singlet | 2H | -OCH₂-Ph |

| ~4.10 | Multiplet | 1H | H-3 |

| ~2.50 | Multiplet | 2H | H-2 |

| ~1.20 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~177 | C-1 (-COOH) |

| ~156 | Urethane C=O |

| ~136 | Phenyl C (quaternary) |

| ~128.5 | Phenyl C-H |

| ~128.0 | Phenyl C-H |

| ~127.8 | Phenyl C-H |

| ~66 | -OCH₂-Ph |

| ~45 | C-3 |

| ~40 | C-2 |

| ~20 | C-4 (-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1690 | Strong | C=O stretch (Urethane) |

| 1560-1530 | Medium | N-H bend (Amide II) |

| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 1250-1200 | Strong | C-O stretch (Urethane) |

| 750-700 | Strong | C-H bend (Aromatic, monosubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 237 | [M]⁺ (Molecular Ion) |

| 192 | [M - COOH]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 79 | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) is required. A 45° pulse width and a relaxation delay of 2-5 seconds are commonly employed, along with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, one of the following preparation methods is typically used:

-

KBr Pellet Method:

-

Finely grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum directly.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a non-volatile solid, direct insertion into the ion source is a common method. The sample can also be dissolved in a suitable solvent and introduced via a direct infusion pump for techniques like electrospray ionization (ESI).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard technique for generating fragment ions and providing structural information. For softer ionization that primarily yields the molecular ion, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector measures the abundance of the ions at each m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Peptide Chemistry

The ability to synthesize peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and drug development. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by German chemists Max Bergmann and Leonidas Zervas in 1932. This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, provided the first truly effective and widely applicable method for the reversible protection of the α-amino group of amino acids. The Cbz group's stability under peptide bond formation conditions, coupled with its facile removal under mild and specific conditions, unlocked the door to the rational and sequential assembly of amino acids, paving the way for the synthesis of peptides with defined structures.

The Challenge Prior to the Cbz Group: Uncontrolled Polymerization

The primary obstacle in early peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxyl group of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This led to a random and uncontrolled chain of amino acids, severely limiting the synthesis of peptides with a specific, predetermined sequence.

The Cbz Group: An Elegant Solution

Bergmann and Zervas introduced the carboxybenzyl group as a temporary "mask" for the amino group. By converting the reactive amine into a much less nucleophilic carbamate, it was effectively shielded from participating in unwanted side reactions. The Cbz group is introduced by reacting the amino acid with benzyl chloroformate, typically under basic conditions in what is known as the Schotten-Baumann reaction.

The true elegance of the Cbz group lies in its selective removal. The most common method for its cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a source of hydrogen, the Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts. This process is remarkably mild and highly specific, leaving other functional groups intact.

Key Characteristics of the Cbz Protecting Group:

-

Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.

-

Ease of Introduction: The protection reaction with benzyl chloroformate is generally high-yielding and proceeds under mild conditions.

-

Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid. The hydrogenolysis method is particularly mild.

-

Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.

Quantitative Data

The efficiency of both the protection and deprotection steps is crucial for the successful application of the Cbz group in multi-step peptide synthesis. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Solvent | Time | Yield (%) |

| N-Cbz-Aniline | 10% Pd-C, NaBH₄ (1 equiv.) | Methanol | 5 min | 98 |

| N-Benzyl-N-Cbz-glycine | 10% Pd/C, H₂ (1 atm) | Methanol | 2-4 h | >95 |

| N-Benzyl-N-Cbz-glycine | 33% HBr/AcOH | Acetic Acid | 1-2 h | 90-95 |

| N-Cbz-Imidazole | - | Methanol | - | - |

Note: The deprotection of N-Cbz-imidazole using low-carbon alcohols like methanol is a more recent development and its effectiveness is substrate-dependent.

Experimental Protocols

The following are detailed, representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical transformations and their application in a broader context, the following diagrams are provided.

Caption: Cbz Protection Mechanism.

Caption: Cbz Deprotection Mechanism.

Caption: Cbz Peptide Synthesis Workflow.

Conclusion: An Enduring Legacy

The introduction of the carboxybenzyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art of uncontrolled reactions into a precise science, enabling the construction of complex peptides with defined sequences. While other protecting groups with different orthogonalities have since been developed, the Cbz group remains a valuable and widely used tool in the arsenal of the synthetic chemist. Its robust nature, ease of use, and mild cleavage conditions ensure its continued relevance in both academic research and the industrial production of pharmaceuticals and other fine chemicals. The principles established with the Cbz group laid the foundation for the development of modern solid-phase peptide synthesis and continue to influence the design of new protecting group strategies.

The Therapeutic Potential of 3-Aminobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-aminobutanoic acid, a gamma-amino butyric acid (GABA) analogue, are emerging as a versatile class of compounds with significant therapeutic potential across a range of diseases. This technical guide provides an in-depth overview of the core therapeutic applications, mechanisms of action, and relevant experimental data for these derivatives. Key areas of focus include their well-established role in neurological disorders as anticonvulsants and anxiolytics, and their novel application in oncology as inhibitors of amino acid transport. This document furnishes drug development professionals with detailed experimental protocols for the synthesis and evaluation of these compounds, alongside quantitative data and visual representations of key biological pathways and experimental workflows to facilitate further research and development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] An imbalance in GABAergic neurotransmission is implicated in a multitude of neurological disorders, including epilepsy, anxiety, and pain.[2][3] 3-Aminobutanoic acid and its derivatives, as analogues of GABA, have been developed to modulate the GABA system, offering therapeutic benefits.[4] These compounds can either mimic the action of GABA or modulate its concentration in the synapse by targeting key enzymes involved in its synthesis and degradation. More recently, the therapeutic scope of aminobutanoic acid derivatives has expanded into oncology, with novel compounds designed to disrupt the metabolic dependencies of cancer cells.[5][6]

Therapeutic Applications

Neurological Disorders

3-Aminobutanoic acid derivatives have significant therapeutic applications in the management of neurological conditions, primarily due to their interaction with the GABAergic system.

-

Anticonvulsant Activity: A prominent application of these derivatives is in the treatment of epilepsy. Compounds such as 3-isobutyl GABA have demonstrated potent anticonvulsant effects in preclinical models like the maximal electroshock (MES) seizure test in mice.[1][7] Their mechanism often involves the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate, thereby increasing inhibitory neurotransmission.[1][7]

-

Anxiolytic and Neuroprotective Effects: Certain derivatives are being explored for their potential in treating anxiety and depression.[8][9] By modulating GABAergic activity, these compounds can produce a calming effect on the CNS. Furthermore, neuroprotective properties have been noted, suggesting their utility in a broader range of neurological disorders.[8][9]

Cancer Therapy

A novel and promising application of 3-aminobutanoic acid derivatives is in the field of oncology. Rapidly proliferating cancer cells exhibit altered metabolism and often become highly dependent on the uptake of specific amino acids, such as glutamine.[5][10]

-

Inhibition of Amino Acid Transport: Certain aminobutanoic acid-based compounds have been designed as potent and selective inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine in many cancer types, including non-small-cell lung cancer (NSCLC).[5][6][11] By blocking glutamine uptake, these inhibitors can induce nutrient deprivation, suppress critical signaling pathways like mTOR, and ultimately lead to cancer cell apoptosis and inhibition of tumor growth.[5][6][11]

Mechanism of Action

The therapeutic effects of 3-aminobutanoic acid derivatives are primarily attributed to their influence on the GABAergic system and, in the context of cancer, their ability to disrupt amino acid metabolism.

Modulation of GABAergic Neurotransmission

As GABA analogues, these derivatives can influence the GABAergic system through several mechanisms:

-

Activation of L-Glutamic Acid Decarboxylase (GAD): Some derivatives act as activators of GAD, the rate-limiting enzyme in GABA synthesis.[1][7] Increased GAD activity leads to higher concentrations of GABA, enhancing inhibitory signaling in the brain.

-

Inhibition of GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for the degradation of GABA. Inhibition of this enzyme by certain 3-aminobutanoic acid derivatives leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect.

Caption: Workflow for Anticonvulsant Drug Screening.

In Vivo Models

5.3.1. Maximal Electroshock (MES) Seizure Test in Mice

-

Animals: Use male CF-1 or C57BL/6 mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound, dissolved in a suitable vehicle, via intraperitoneal (i.p.) injection at various doses.

-

MES Induction: At the time of predicted peak effect of the compound, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of anesthetic ophthalmic solution can be applied to the eyes prior to electrode placement.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

-

Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

-

Neurotoxicity: Assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The protective index (PI) is calculated as TD₅₀ / ED₅₀.

5.3.2. A549 Non-Small-Cell Lung Cancer Xenograft Model [7][11]

-

Cell Culture: Culture A549 human lung carcinoma cells in appropriate media.

-

Animal Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 1 x 10⁷ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers.

-

Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., 25 mg/kg) and vehicle control according to a predetermined schedule (e.g., daily, orally or i.p.).

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Measure tumor volumes and body weights regularly. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.

dot

Caption: Workflow for Anticancer Drug Evaluation.

Conclusion

3-Aminobutanoic acid derivatives represent a highly versatile and promising class of therapeutic agents. Their established efficacy in neurological disorders, coupled with their emerging potential in cancer therapy, underscores their importance in modern drug discovery. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of these compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glutamic acid decarboxylase autoantibody assay using 125I-labelled recombinant GAD65 produced in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novamedline.com [novamedline.com]

- 5. medrxiv.org [medrxiv.org]

- 6. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemisgroup.us [chemisgroup.us]

- 8. Development of glutamic acid decarboxylase 65 (GAD65) autoantibody assay using biotin-GAD65 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Glutamate Decarboxylase (Crude Enzyme) - Creative Enzymes [creative-enzymes.com]

- 11. Colorimetric Determination of GABA in GAD Activity Assay [spkx.net.cn]

Methodological & Application

Application Notes and Protocols for the Use of 3-(((benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. 3-(((benzyloxy)carbonyl)amino)butanoic acid, a protected form of β-aminobutanoic acid, is a valuable building block for the synthesis of β-peptides and peptidomimetics. The benzyloxycarbonyl (Cbz or Z) protecting group offers unique characteristics that can be leveraged in solid-phase peptide synthesis (SPPS), particularly when an N-terminal Cbz-protected peptide is the desired final product.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using a standard Fmoc/tBu solid-phase synthesis strategy.

Orthogonality and Strategic Considerations

The Cbz group is traditionally associated with solution-phase peptide synthesis due to its typical removal by catalytic hydrogenolysis, a condition not generally compatible with standard SPPS.[1][2] However, the Cbz group exhibits excellent orthogonality with the two most common protecting group strategies in SPPS:

-

Fmoc/tBu Strategy: The Cbz group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc group.[1][] It is also stable to the final cleavage from the resin using moderate to strong acids like trifluoroacetic acid (TFA).[4]

-

Boc/Bzl Strategy: The Cbz group is stable to the acidic conditions (e.g., TFA) used for the removal of the Boc group.[1]

This orthogonality allows for a straightforward strategy for synthesizing N-terminally Cbz-protected peptides. The peptide is assembled on the solid support using standard Fmoc-protected amino acids. In the final coupling step, this compound is introduced. Subsequent cleavage and deprotection of the side chains with a TFA-based cocktail will yield the desired peptide with the Cbz group intact at the N-terminus.[4]

Data Presentation: Coupling Efficiency

The incorporation of β-amino acids and other sterically hindered residues can be challenging, often resulting in lower coupling efficiencies compared to standard α-amino acids.[5] The choice of coupling reagent and extended reaction times are crucial for driving the reaction to completion.[6] Below is a table summarizing typical coupling efficiencies for various amino acid types, which can serve as a reference for expected outcomes when using this compound.

| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Crude Purity (%) |

| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |

| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |

| β-Amino Acids | HATU/DIEA or PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |

Note: The data for β-amino acids is representative and may vary depending on the specific sequence and reaction conditions. Optimization may be required to achieve desired efficiency.

Experimental Protocols

The following protocols are based on a manual Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin. Adjustments may be necessary for automated synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected α-amino acids

-

This compound

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Deprotection Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Protocol 1: Standard Fmoc-SPPS Cycle for α-Amino Acids

This cycle is repeated for each α-amino acid in the sequence prior to the coupling of the Cbz-protected β-amino acid.

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to monitor reaction completion. If the test is positive (unreacted amines), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling of this compound

This is the final coupling step in the synthesis.

-

Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 1, step 2.

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of β-amino acids, a longer coupling time is recommended.[5] A double coupling (repeating this step) may be necessary to ensure high efficiency.[6]

-

-

Monitoring and Washing:

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Final Wash and Drying: Wash the resin with methanol (3 times) and dry the peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

-

Preparation: Place the dry peptide-resin in a cleavage vessel.

-

Cleavage: Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin.

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

-

-

Drying: Dry the crude N-Cbz-protected peptide under vacuum.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Incorporating Cbz-β-Aminobutanoic Acid

Caption: Workflow for SPPS of an N-Cbz-protected peptide.

Logical Relationship of Protecting Groups

Caption: Orthogonality of protecting groups in the described strategy.

References

Application Notes and Protocols for the Coupling of Cbz-3-aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-benzyloxycarbonyl-3-aminobutanoic acid (Cbz-3-aminobutanoic acid), a key building block in the synthesis of β-peptides and other peptidomimetics. The following sections detail common coupling methodologies, including protocols for both solution-phase and solid-phase synthesis, and provide guidance on reaction monitoring and product characterization.

Introduction

Cbz-3-aminobutanoic acid is a valuable derivative of the β-amino acid, 3-aminobutanoic acid. The benzyloxycarbonyl (Cbz or Z) protecting group masks the amine functionality, preventing unwanted side reactions and allowing for the specific formation of an amide bond at the carboxyl group.[1] The synthesis of peptides containing β-amino acids is of significant interest in medicinal chemistry due to their increased stability against enzymatic degradation compared to their α-amino acid counterparts.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical for achieving high yield and purity in peptide synthesis. Below is a summary of commonly used coupling reagents and their typical performance in the context of Cbz-protected amino acid couplings.

| Coupling Reagent/Method | Activating Agent | Additive ( racemization suppressant) | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range | Key Considerations |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | 12-24 hours | 80-95% | The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration.[2] |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | 12-24 hours | 75-90% | The urea byproduct is water-soluble, facilitating easier work-up.[3] |

| HATU/DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | (internally activated) | Dimethylformamide (DMF) | 1-4 hours | 85-98% | Faster reaction times and generally higher yields, especially for sterically hindered couplings. |

Experimental Protocols

The following are detailed protocols for the coupling of Cbz-3-aminobutanoic acid using common laboratory methods.

Protocol 1: Solution-Phase Coupling using DCC/HOBt

This protocol describes the coupling of Cbz-3-aminobutanoic acid with an amino acid ester, for example, L-Alanine methyl ester hydrochloride.

Materials:

-

Cbz-3-aminobutanoic acid

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask, dissolve Cbz-3-aminobutanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add the amino acid ester hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of NMM or DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

-